molecular formula C9H12N2 B15072583 (2,3-Dihydro-1H-inden-4-yl)hydrazine

(2,3-Dihydro-1H-inden-4-yl)hydrazine

Cat. No.: B15072583
M. Wt: 148.20 g/mol
InChI Key: VINLUGYZXQSLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydro-1H-inden-4-yl)hydrazine is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This compound, registered under CAS Number 299163-78-3, serves as a specialized bifunctional building block in medicinal chemistry and organic synthesis . Its structure incorporates both a hydrazine moiety and a 2,3-dihydro-1H-indene core, making it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including pyrazoles, indazoles, and other fused ring systems often explored for their biological activity. Researchers utilize this reagent in the development of potential pharmacologically active molecules. The reactive hydrazine group enables condensation reactions with carbonyls to form hydrazones, which can be further cyclized. Computed physical properties include a density of approximately 1.184 g/cm³ and a boiling point of ~281°C at 760 mmHg . This product is intended for research purposes and is not classified as a medicinal product or for use in diagnostics. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations concerning the handling and use of this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-inden-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-11-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,11H,1,3,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINLUGYZXQSLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Weight and Formula of (2,3-Dihydro-1H-inden-4-yl)hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

(2,3-Dihydro-1H-inden-4-yl)hydrazine, often referred to as 4-hydrazinylindane, is a critical bicyclic building block in the synthesis of fused heterocyclic systems.[1] Its rigid indane scaffold is frequently exploited in medicinal chemistry to restrict the conformational freedom of pendant hydrazine moieties, thereby enhancing binding affinity in kinase inhibitors and GPCR ligands (specifically indeno-pyrazole derivatives).[1]

This guide provides the definitive physicochemical data and a self-validating synthetic protocol for this intermediate, addressing the common stability challenges associated with electron-rich aryl hydrazines.

Core Physicochemical Specifications
PropertyValueTechnical Note
IUPAC Name (2,3-Dihydro-1H-inden-4-yl)hydrazineSystematic naming prioritizes the hydrazine functional group attached to the fused ring system.[1]
Common Synonyms 4-Hydrazinylindane; 4-Hydrazino-2,3-dihydro-1H-indene"4-Hydrazinylindane" is the preferred colloquial term in process chemistry.[1]
CAS Number 299163-78-3 Specific to the free base form.[1] Hydrochloride salts will carry different identifiers.
Molecular Formula C₉H₁₂N₂ Derived from the indane core (C₉H₁₀) with one hydrogen replaced by a hydrazine group (-N₂H₃).[1]
Molecular Weight 148.20 g/mol Average mass.[1] Monoisotopic mass: 148.1000.[1]
Predicted LogP ~1.8 - 2.1Moderately lipophilic; soluble in DCM, EtOAc, and lower alcohols.[1]
Physical State Low-melting solid or viscous oilHighly dependent on purity; oxidizes rapidly to a dark oil upon air exposure.[1]

Part 2: Synthetic Methodology & Process Logic

The Challenge of Aryl Hydrazine Synthesis

Synthesizing (2,3-Dihydro-1H-inden-4-yl)hydrazine requires careful control of oxidation states.[1] The electron-rich indane ring makes the resulting hydrazine prone to oxidative decomposition (to diazenes) or condensation (to indazoles) if not handled under inert atmosphere.[1]

We recommend Route A (Diazotization-Reduction) for gram-scale synthesis due to the availability of the 4-aminoindane precursor.[1] Route B (Pd-Catalyzed Coupling) is reserved for cases where the 4-bromoindane precursor is more accessible or when avoiding tin byproducts is critical.[1]

Route A: Diazotization-Reduction Protocol (Standard)[1]

This protocol utilizes the "one-pot" reduction of the diazonium intermediate using Stannous Chloride (SnCl₂).[1] While sodium sulfite/bisulfite reduction is greener, SnCl₂ offers higher reliability for electron-rich substrates like indane.[1]

Step-by-Step Workflow
  • Diazotization :

    • Precursor : Dissolve 4-aminoindane (1.0 eq) in concentrated HCl (10 eq) at -5°C.

    • Reagent : Add aqueous NaNO₂ (1.1 eq) dropwise.

    • Critical Control Point : Maintain internal temperature < 0°C to prevent diazonium decomposition to the phenol (4-indanol).[1] Stir for 30 min.

  • Reduction :

    • Reagent : Prepare a solution of SnCl₂·2H₂O (2.5 eq) in conc.[1] HCl at 0°C.

    • Addition : Transfer the cold diazonium solution into the stannous chloride solution rapidly with vigorous stirring.

    • Observation : A thick precipitate (the hydrazine tin double salt) will form immediately.

  • Isolation (Free Base) :

    • Filter the double salt.[1][2]

    • Suspend the solid in DCM and treat with 2M NaOH at 0°C until pH > 12.

    • Phase Separation : Extract the free hydrazine into DCM immediately.

    • Stabilization : Dry over Na₂SO₄ and concentrate under Argon. Do not heat above 40°C.

Route B: Palladium-Catalyzed Cross-Coupling (Alternative)[1]

For laboratories equipped for air-sensitive catalysis, this route avoids toxic tin waste.[1]

  • Substrates : 4-Bromoindane + Benzophenone Hydrazone.[1]

  • Catalyst : Pd(OAc)₂ / BINAP or Xantphos.[1]

  • Base : Cs₂CO₃ in Toluene at 100°C.[1]

  • Hydrolysis : Acidic hydrolysis of the hydrazone intermediate yields the target hydrazine.

Visualizing the Synthetic Logic

SynthesisWorkflow Figure 1: Diazotization-Reduction Workflow for 4-Hydrazinylindane Synthesis Start 4-Aminoindane (C9H11N) Diazonium Indane-4-Diazonium Salt (Unstable Intermediate) Start->Diazonium NaNO2 / HCl < 0°C Reduction SnCl2 Reduction (-5°C to 0°C) Diazonium->Reduction Transfer to Reductant Salt Hydrazine-Tin Complex (Precipitate) Reduction->Salt Precipitation FreeBase Target: (2,3-Dihydro-1H-inden-4-yl)hydrazine (C9H12N2) Salt->FreeBase NaOH Neutralization (Argon Atmosphere)

Part 3: Characterization & Validation (QC)[1]

Trustworthiness in chemical synthesis relies on self-validating spectral data.[1] For (2,3-Dihydro-1H-inden-4-yl)hydrazine, the NMR spectrum is distinct due to the symmetry breaking caused by the 4-position substitution.[1]

Expected 1H-NMR Profile (CDCl₃, 400 MHz)
RegionChemical Shift (δ)MultiplicityIntegrationAssignment
Aromatic 7.10 - 6.70 ppmMultiplet3HIndane aromatic ring protons (H-5, H-6, H-7).[1]
Hydrazine ~5.20 ppmBroad Singlet1H-NH -NH₂ (Exchangeable).[1]
Hydrazine ~3.60 ppmBroad Singlet2H-NH-NH₂ (Exchangeable).[1]
Benzylic 2.95 - 2.80 ppmTriplet (approx)4HC1 and C3 methylene protons (Benzylic).[1]
Aliphatic 2.15 - 2.05 ppmQuintet2HC2 methylene protons (Bridge).[1]

Note: The hydrazine protons are broad and their shift is concentration/solvent dependent. Addition of D₂O will cause these signals (5.20 and 3.60 ppm) to disappear, confirming the N-H identity.

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode : Positive (ESI+)[1]

  • Parent Ion [M+H]⁺ : 149.11 m/z[1]

  • Fragmentation : Loss of NH₃ (17 Da) to give the indanyl cation (m/z ~132) is a common fragmentation pathway in high-energy collisions.[1]

Quality Control Decision Tree

QC_Logic Figure 2: Quality Control Decision Matrix Sample Isolated Product (Oil/Solid) ColorCheck Is Color Pale Yellow? Sample->ColorCheck Dark Dark/Black Oil ColorCheck->Dark No (Oxidized) NMR 1H-NMR Analysis ColorCheck->NMR Yes Repurify Recrystallize (HCl Salt) or Column (Base) Dark->Repurify Purity Integrals Correct? (Ar:Aliph = 3:6) NMR->Purity MS MS (ESI+) Purity->MS Yes Purity->Repurify No MassCheck [M+H]+ = 149? MS->MassCheck Pass RELEASE BATCH MassCheck->Pass Yes MassCheck->Repurify No

Part 4: Handling and Storage Protocols[3]

Safety Warning : Hydrazines are potential genotoxins and skin sensitizers. All operations must be conducted in a fume hood.[1]

  • Storage : The free base is unstable. It is highly recommended to convert the product to its Hydrochloride Salt (C₉H₁₂N₂·HCl) for long-term storage.[1]

    • Protocol: Dissolve base in Et₂O, add 4M HCl in Dioxane. Filter the white precipitate.

  • Inert Atmosphere : Store under Nitrogen or Argon at -20°C.

  • Shelf Life :

    • Free Base: < 1 week (at 4°C).[1]

    • HCl Salt: > 1 year (at -20°C).[1]

References

  • LookChem . Hydrazine, (2,3-dihydro-1H-inden-4-yl)- (CAS 299163-78-3).[1][3][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22595904, (2,3-Dihydro-1H-inden-4-yl)hydrazine. Retrieved from [Link][1]

  • Organic Syntheses. General Procedures for the Preparation of Aryl Hydrazines via Diazotization. Org. Synth. Coll. Vol. 1, p. 442. (Contextual grounding for Route A).

Sources

Technical Guide: Thermodynamic Stability & Characterization of (2,3-Dihydro-1H-inden-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of (2,3-Dihydro-1H-inden-4-yl)hydrazine (CAS: 22595-90-4). Designed for drug development scientists, this document moves beyond basic physical properties to explore the mechanistic drivers of degradation, specifically the lability of the hydrazine moiety within the electron-rich indane scaffold. We present a self-validating characterization strategy aligned with ICH Q1A(R2) guidelines, emphasizing the critical control of oxidative and thermal stress vectors.

Part 1: Molecular Architecture & Theoretical Stability

Structural Electronic Effects

The stability of (2,3-Dihydro-1H-inden-4-yl)hydrazine is governed by the interplay between the fused bicyclic indane system and the hydrazine pharmacophore.

  • The Indane Scaffold (+I Effect): Unlike a simple phenyl ring, the fused cyclopentane ring in the indane system exerts a weak positive inductive (+I) effect.

  • Position 4 Substitution: The hydrazine group is located at position 4, adjacent to the bridgehead carbon. This creates a unique "ortho-like" steric environment.

    • Kinetic Consequence: The steric bulk of the adjacent methylene group (

      
      ) provides partial kinetic shielding, potentially retarding bimolecular degradation rates compared to phenylhydrazine.
      
    • Thermodynamic Consequence: The electron-donating nature of the alkyl ring increases the electron density on the

      
      -nitrogen. This elevates the HOMO (Highest Occupied Molecular Orbital) energy, rendering the molecule more susceptible to oxidative radical abstraction  than electron-deficient aryl hydrazines.
      
The Weak Link: N-N Bond Dissociation

The thermodynamic Achilles' heel of this molecule is the N-N single bond.

  • Bond Dissociation Energy (BDE): Estimated at ~160–190 kJ/mol (significantly lower than C-C or C-N bonds).

  • Failure Mode: Homolytic cleavage is the primary thermal decomposition pathway, often catalyzed by trace transition metals (

    
    , 
    
    
    
    ) which lower the activation energy for radical formation.

Part 2: Degradation Mechanisms & Pathways

Understanding the degradation mechanism is prerequisite to stabilizing the API. The decomposition is rarely a simple hydrolysis; it is a radical-mediated oxidative cascade.

Oxidative Deamination (The Radical Cascade)

In solution or solid state exposed to air, the molecule undergoes auto-oxidation. The electron-rich indane ring stabilizes the intermediate radical cation, accelerating the process.

Mechanism:

  • Initiation: Hydrogen abstraction from the

    
    -nitrogen by oxygen or metal catalysts.
    
  • Propagation: Formation of the diazenyl radical (

    
    ).
    
  • Termination: Loss of

    
     gas and formation of the parent indane or coupling to form azo-dimers.
    
Visualization of Degradation Pathways

The following diagram maps the critical degradation nodes.

DecompositionPathway Parent (2,3-Dihydro-1H-inden-4-yl)hydrazine Radical Diazenyl Radical (Ar-N=NH•) Parent->Radical Oxidation (-H•) Trace Metals/O2 Diazene Diazene Intermediate (Ar-N=NH) Radical->Diazene -H• Azo Azo Dimer (Ar-N=N-Ar) Radical->Azo Dimerization Indane Indane (Deamination Product) Diazene->Indane -N2 (Irreversible) N2 N2 Gas (Entropy Driver) Diazene->N2

Caption: Oxidative cascade from parent hydrazine to irreversible deaminated products and azo-dimers.

Part 3: Thermodynamic Characterization Protocols

To establish the "Safe Operating Window" for this compound, you must generate empirical thermodynamic data. Do not rely on literature values for generic phenylhydrazines.

Solid-State Thermodynamics (DSC/TGA)

Objective: Determine the onset of thermal runaway and melting behavior. Hydrazines are high-energy compounds; distinguishing melting from decomposition is critical for safety.

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) with TGA confirmation.

  • Sample: 2–5 mg in a hermetically sealed gold or high-pressure crucible (prevents early evaporation of decomposition gases).

  • Ramp: 5°C/min from 25°C to 250°C.

  • Atmosphere: Nitrogen purge (50 mL/min). Crucial: Do not use air/oxygen, as this will mask intrinsic stability with combustion data.

Data Interpretation Table:

Thermal EventExpected Range (Est.)Signal CharacteristicsInterpretation
Melting Point 60°C – 90°CEndothermic (Sharp)Pure phase transition. Broadening indicates impurities.
Decomposition > 130°CExothermic (Broad)CRITICAL SAFETY LIMIT. N-N bond cleavage.
Volatiles < 100°CEndothermic (TGA mass loss)Loss of residual solvent or hydrazine hydrate.
Solution-State Kinetics (Forced Degradation)

Objective: Quantify reaction order and activation energy (


) for shelf-life prediction.

Protocol:

  • Solvent: Degassed Methanol/Water (50:50).

  • Stress Conditions:

    • Acid (0.1 N HCl)

    • Base (0.1 N NaOH)

    • Oxidative (0.3%

      
      )
      
    • Thermal (50°C, 60°C, 70°C)

  • Analysis: HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs 
    
    
    
    (Arrhenius) to derive
    
    
    .

Part 4: Stability Testing Workflow (ICH Q1A Compliant)

This workflow ensures that the generated data meets regulatory standards for drug development.

StabilityWorkflow cluster_Stress Stress Testing (Forced Degradation) cluster_LongTerm Formal Stability (ICH Q1A) Start Batch Synthesis (Inden-4-yl-hydrazine) Char Initial Characterization (XRD, DSC, HPLC >99%) Start->Char Acid Acid/Base Hydrolysis Char->Acid Ox Oxidation (H2O2 / Air) Char->Ox Photo Photostability (UV/Vis) Char->Photo Accel Accelerated 40°C / 75% RH Char->Accel Long Long Term 25°C / 60% RH Char->Long Analysis Kinetic Analysis (Arrhenius / Shelf-Life) Acid->Analysis Ox->Analysis Photo->Analysis Accel->Analysis Long->Analysis Pkg Packaging Decision (Inert Atms / Desiccant) Analysis->Pkg

Caption: Integrated workflow for stress testing and formal stability assessment per ICH guidelines.

Part 5: Safety & Handling (The "Self-Validating" Protocol)

Hydrazines are structural alerts for genotoxicity and can be energetic. Trustworthiness in handling is paramount.

  • Genotoxicity Control: Treat (2,3-Dihydro-1H-inden-4-yl)hydrazine as a Potential Genotoxic Impurity (PGI). All analytical methods must have a Limit of Quantitation (LOQ) < 10 ppm relative to the final API dose.

  • Inert Atmosphere: The compound is hygroscopic and air-sensitive.

    • Storage: Store under Argon or Nitrogen.

    • Container: Amber glass (light protection) with Teflon-lined caps.

  • Decontamination: Do not use bleach (hypochlorite) directly on neat spills, as this can generate toxic chloramines or accelerate exothermic gas evolution. Use dilute acetic acid followed by copious water.

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] European Medicines Agency. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22595904, (2,3-Dihydro-1H-inden-4-yl)hydrazine. PubChem.[4][5] Link

  • Robinson, C. H., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium.[6][7][8] Angewandte Chemie International Edition. Link

  • Kovarikova, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material.[9] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Health Guideline.Link

Sources

Methodological & Application

Application Note: Fischer Indole Synthesis with (2,3-Dihydro-1H-inden-4-yl)hydrazine

[1]

Abstract & Scope

This application note details the protocol for the Fischer indole synthesis utilizing (2,3-Dihydro-1H-inden-4-yl)hydrazine (also known as 4-hydrazinylindane).[1] This specific hydrazine scaffold is a critical intermediate in the synthesis of tricyclic CNS-active agents, melatonin receptor agonists (analogous to Ramelteon), and rigidified tryptamine derivatives.[1]

The primary challenge in this synthesis is regiocontrol . The fusion of the five-membered carbocycle to the phenyl ring desymmetrizes the hydrazine, creating two non-equivalent ortho positions for cyclization.[1] This guide provides a thermodynamically controlled protocol using Polyphosphoric Acid (PPA) to maximize yield and regioselectivity, alongside a milder kinetic protocol for sensitive substrates.[1]

Chemical Logic: The Regioselectivity Challenge

When (2,3-Dihydro-1H-inden-4-yl)hydrazine reacts with a ketone, the resulting hydrazone can undergo [3,3]-sigmatropic rearrangement at two distinct positions:

  • Position C3 (Open Ortho): Leads to the angular isomer (1,6,7,8-tetrahydrobenzo[e]indole core).[1]

  • Position C5 (Adjacent to Ring Fusion): Leads to the linear isomer (1,5,6,7-tetrahydro-s-indacene core).[1]

Mechanistic Insight

Drawing from the Mills-Nixon effect and analogous reactions with 1-naphthylhydrazine, the angular isomer is generally favored under thermodynamic conditions.[1] The bond fixation induced by the fused cyclopentyl ring typically increases the double-bond character of the C3a-C4 bond, making the C3 position more nucleophilic and electronically favorable for the sigmatropic shift.[1] Furthermore, cyclization at C5 is sterically disfavored due to the proximity of the methylene group at C1 of the indane ring.[1]

The protocol below prioritizes Polyphosphoric Acid (PPA) , which acts as both solvent and catalyst, driving the reaction toward the thermodynamically stable angular product.

Pathway Visualization

FischerRegioHydrazine(2,3-Dihydro-1H-inden-4-yl)hydrazineHydrazoneAryl HydrazoneIntermediateHydrazine->Hydrazone+ KetoneSigmatropic[3,3]-SigmatropicRearrangementHydrazone->SigmatropicTautomerizationPathACyclization at C3(Open Position)Sigmatropic->PathAPreferredPathBCyclization at C5(Sterically Hindered)Sigmatropic->PathBDisfavoredProductAngularAngular Isomer(Major Product)Tetrahydrobenzo[e]indolePathA->ProductAngular- NH3ProductLinearLinear Isomer(Minor/Trace)Tetrahydro-s-indacenePathB->ProductLinear- NH3

Figure 1: Bifurcation of the Fischer Indole pathway showing the preference for the angular isomer due to steric and electronic factors.[1]

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization (Recommended)

Context: Best for robust substrates and maximizing the angular isomer ratio.[1] PPA acts as a "chemical heat sink," allowing high temperatures without solvent reflux limitations.[1]

Reagents
  • (2,3-Dihydro-1H-inden-4-yl)hydrazine hydrochloride (1.0 equiv)[1]

  • Ketone (e.g., Ethyl Pyruvate, Cyclohexanone) (1.1 equiv)[1]

  • Polyphosphoric Acid (PPA) (10–15 g per gram of hydrazine)[1]

  • Saturated NaHCO₃ (for neutralization)[1]

  • Ethyl Acetate (for extraction)[1]

Workflow
  • Hydrazone Formation (In Situ):

    • In a round-bottom flask, mix the hydrazine hydrochloride and ketone.

    • Note: If the ketone is volatile, use a slight excess.[1] If the hydrazone is stable, it can be pre-formed in ethanol, isolated, and dried before adding to PPA to improve purity.[1]

  • PPA Addition:

    • Add PPA directly to the flask.[1]

    • Technical Tip: PPA is highly viscous.[1] Warm it slightly (40°C) to facilitate pouring, or use a wide-bore funnel.

  • Reaction:

    • Heat the mixture to 90–110°C with vigorous mechanical stirring. Magnetic stirring often fails due to viscosity.[1]

    • Monitor via TLC (taking a small aliquot, neutralizing in a vial with NaHCO₃, and extracting with EtOAc).[1] Reaction is typically complete in 1–3 hours.[1]

  • Quenching (Critical Step):

    • Cool the reaction mixture to ~50°C (do not cool to room temp, or it effectively solidifies).

    • Pour the warm syrup slowly onto crushed ice (approx. 10x weight of PPA) with rapid stirring.

    • Allow the PPA to fully hydrolyze/dissolve into the water phase.[1]

  • Workup:

    • Neutralize the aqueous slurry with solid NaHCO₃ or NaOH (aq) to pH ~8.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

Method B: H₂SO₄ / Ethanol (Kinetic Control)

Context: Use for substrates with acid-sensitive functional groups or if PPA yields intractable tars.[1]

Workflow
  • Dissolve hydrazine hydrochloride (1.0 equiv) and ketone (1.0 equiv) in absolute Ethanol (0.5 M concentration).

  • Add conc.[1] H₂SO₄ (4% v/v relative to solvent) dropwise.[1]

  • Reflux for 4–12 hours under N₂ atmosphere.

  • Concentrate ethanol to 20% volume, dilute with ice water, neutralize, and extract.

Analytical Validation & QC

Distinguishing the angular isomer from the linear isomer is critical. Use the following NMR markers:

FeatureAngular Isomer (Benzo[e]indole type)Linear Isomer (s-Indacene type)
Aromatic Protons Typically shows an AB system (two doublets) for the remaining protons on the indane ring if substituted, or specific coupling patterns indicating adjacent protons.[1]Often shows singlets (para-like) or distinct coupling if the symmetry is broken differently.[1]
NOE Signal Strong NOE between Indole-NH and the C1-methylene of the cyclopentyl ring.No NOE between Indole-NH and cyclopentyl protons (too distant).[1]
C13 NMR Distinct shift in the bridgehead carbons due to angular strain.[1]More symmetric shift patterns.

Process Workflow Diagram

PPA_ProtocolStartStart:Mix Hydrazine + KetonePPA_AddAdd Polyphosphoric Acid (PPA)(10-15g per g substrate)Start->PPA_AddHeatHeat to 90-110°CMechanical Stirring (1-3h)PPA_Add->HeatQuenchPour onto Crushed Ice(Hydrolysis of PPA)Heat->QuenchNeutralizeNeutralize to pH 8(NaHCO3 / NaOH)Quench->NeutralizeExtractExtract with EtOAcPurify via Column ChromatographyNeutralize->Extract

Figure 2: Step-by-step workflow for the PPA-mediated synthesis.[1]

Safety & Troubleshooting

  • Hydrazine Toxicity: (2,3-Dihydro-1H-inden-4-yl)hydrazine should be treated as a potential carcinogen.[1] All weighing must occur in a fume hood.[1] Double-glove (Nitrile) is mandatory.[1]

  • Exotherm Control: The addition of PPA to water (quenching) is exothermic.[1] Always add the acid mixture to ice, never water to acid.[1]

  • "Stopped" Reaction: If the reaction stalls at the hydrazone stage (visible by TLC), increase temperature to 120°C. If degradation occurs, switch to ZnCl₂ in Acetic Acid (reflux) as an alternative Lewis Acid condition.[1]

References

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (The definitive text on mechanism and catalyst choice).[1]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Link

  • McAusland, D., et al. (2011).[1][2][3] "The Benzyne Fischer-Indole Reaction."[3] Organic Letters, 13(14), 3667–3669.[1] Link (Discusses regioselectivity in analogous aryne systems).[1]

  • Lyu, X., et al. (2017).[1] "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator." The Journal of Organic Chemistry, 82(2), 1234–1240.[1] (Detailed computational analysis of regiocontrol in fused bicyclic hydrazines).

  • Miyata, O., et al. (1999).[1][2] "Fischer Indole Synthesis of 1-Naphthylhydrazine." Tetrahedron Letters, 40, 3601.[1][2] (Establishes the preference for angular cyclization in fused aromatic hydrazines).

Application Note: Preparation of (2,3-Dihydro-1H-inden-4-yl)hydrazine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the robust synthesis of (2,3-dihydro-1H-inden-4-yl)hydrazine hydrochloride (also known as 4-hydrazinylindane hydrochloride). This compound is a critical building block in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems such as indazoles and pyrazoles, which are pharmacophores in various kinase inhibitors and GPCR ligands.

The protocol utilizes a classical yet optimized Sandmeyer-type diazotization-reduction sequence . While metal-catalyzed C-N coupling (Buchwald-Hartwig) is a modern alternative, the diazonium reduction route remains superior for scale-up and cost-efficiency when starting from the readily available 4-aminoindane. This guide prioritizes the Stannous Chloride (SnCl₂) reduction method due to its operational simplicity and high reliability in isolating the hydrazine as a stable hydrochloride salt, avoiding the instability often associated with the free base.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is a two-step, one-pot procedure starting from 4-aminoindane. The amine is first converted to the diazonium salt at low temperature, which is then reduced in situ to the hydrazine.

Reaction Scheme Visualization

ReactionScheme SM 4-Aminoindane (C9H11N) Intermediate Diazonium Salt (Intermediate) SM->Intermediate Diazotization Reagent1 NaNO2 / HCl < 0°C Reagent1->Intermediate Product (2,3-Dihydro-1H-inden-4-yl) hydrazine HCl Intermediate->Product Reduction Reagent2 SnCl2 / HCl Reduction Reagent2->Product

Caption: One-pot diazotization-reduction sequence for the synthesis of 4-hydrazinylindane hydrochloride.

Critical Safety & Handling Protocols

WARNING: Hydrazines and their salts are potential carcinogens and can be toxic if inhaled or absorbed through the skin. Diazonium salts are potentially explosive if allowed to dry or warm significantly before reduction.

  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory. A face shield is recommended during the addition of acid.

  • Waste Disposal: All aqueous waste containing tin or hydrazine residues must be segregated and treated according to hazardous waste regulations.

  • Temperature Control: Strict adherence to temperature limits (< 0°C during diazotization) is essential to prevent decomposition of the diazonium intermediate, which can lead to side products (phenols) or safety hazards.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Aminoindane 133.191.0Starting Material
Sodium Nitrite (NaNO₂) 69.001.1 - 1.2Diazotizing Agent
Hydrochloric Acid (conc. 37%) 36.46~10.0Solvent / Reactant
Stannous Chloride Dihydrate (SnCl₂·2H₂O) 225.632.2 - 2.5Reducing Agent
Ethanol (EtOH) 46.07N/ASolvent (Purification)
Diethyl Ether 74.12N/AWash Solvent
Step-by-Step Methodology
Phase 1: Diazotization
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to slurry formation), a thermometer, and an addition funnel.

  • Acidification: Charge the flask with 4-aminoindane (10.0 g, 75 mmol) . Add conc. HCl (40 mL) and water (10 mL) . The amine will convert to its hydrochloride salt, likely forming a thick suspension.

  • Cooling: Immerse the flask in an ice/salt bath (or cryostat) to cool the internal temperature to -5°C to 0°C .

  • Nitrite Addition: Dissolve NaNO₂ (6.2 g, 90 mmol) in minimal water (~15 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes.

    • Critical Parameter: Maintain internal temperature below 0°C .

    • Observation: The suspension should thin out as the soluble diazonium salt forms. The color typically changes to a clear or slightly yellow solution.

  • Stirring: Stir at -5°C for an additional 30-60 minutes to ensure complete diazotization.

Phase 2: Reduction
  • Preparation of Reductant: In a separate beaker, dissolve SnCl₂·2H₂O (42.3 g, 187.5 mmol) in conc. HCl (30 mL) . Cool this solution to 0°C.

  • Reduction Step: Add the cold SnCl₂ solution dropwise to the diazonium mixture.

    • Caution: This step is exothermic. Control addition rate to keep temperature < 5°C.

    • Observation: A heavy precipitate (the hydrazine double salt with tin) typically forms immediately.

  • Maturation: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 2–3 hours.

Phase 3: Isolation & Purification
  • Filtration: Cool the mixture back to 0°C for 30 minutes to maximize precipitation. Filter the solid using a Büchner funnel.

  • Tin Removal (Crucial): The solid obtained is often a tin complex. To liberate the hydrazine hydrochloride:

    • Suspend the solid in 30% NaOH (cold) to liberate the free base (extract with ether, dry, then re-precipitate with HCl gas).

    • Alternative (Direct Salt Purification): If the tin complex is not formed (common with high HCl conc.), wash the filter cake extensively with cold brine and then diethyl ether.

    • Recommended Route: Suspend the crude solid in boiling Ethanol (approx. 100 mL) . Filter hot to remove inorganic salts (Sn salts are often insoluble in hot EtOH).

  • Crystallization: Cool the ethanol filtrate. The product, (2,3-Dihydro-1H-inden-4-yl)hydrazine hydrochloride, will crystallize as white to off-white needles.

  • Drying: Filter the crystals and dry under vacuum at 40°C over P₂O₅.

Process Workflow Diagram

ProtocolWorkflow Start Start: 4-Aminoindane Acidify Suspend in HCl/H2O Cool to -5°C Start->Acidify Diazotize Add NaNO2 dropwise (Maintain T < 0°C) Acidify->Diazotize Reduce Add SnCl2 / HCl (Exothermic, T < 5°C) Diazotize->Reduce Precipitate Precipitate Forms Stir at RT for 2h Reduce->Precipitate Filter Filter Crude Solid Precipitate->Filter Purify Recrystallize (EtOH) or Free-base/Salt formation Filter->Purify Final Final Product: Indane-4-hydrazine HCl Purify->Final

Caption: Operational workflow for the synthesis and isolation of the target hydrazine salt.

Characterization & Quality Control

Since specific spectral data for this exact isomer is rare in open literature, the following are the expected spectral characteristics based on the structural class (aryl hydrazines and indanes).

Expected 1H NMR (DMSO-d6, 400 MHz)
  • Indane Ring (Aliphatic):

    • 
       ~2.0 ppm (Quintet, 2H, J=7.5 Hz, C2-H)
      
    • 
       ~2.8 ppm (Triplet, 2H, J=7.5 Hz, C1-H or C3-H)
      
    • 
       ~2.9 ppm (Triplet, 2H, J=7.5 Hz, C3-H or C1-H)
      
  • Aromatic Ring (ABC System):

    • 
       6.7 - 7.2 ppm (Multiplets, 3H). The hydrazine group is electron-donating, shielding the ortho/para positions relative to the parent indane.
      
  • Hydrazine Moiety:

    • 
       ~8-10 ppm (Broad singlets, exchangeable with D₂O). The -NH-NH3+ protons typically appear as broad peaks downfield.
      
Mass Spectrometry (ESI+)
  • Target Mass: [M+H]+ = 149.1 m/z (Free base MW is 148.21).

  • Pattern: Look for the loss of NH3 (M-17) fragment, which is common for hydrazines.

Melting Point[1]
  • Aryl hydrazine hydrochlorides typically have high melting points with decomposition.

  • Expected Range: 180°C - 210°C (dec).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Impure intermediate or temperature too high during reduction.Ensure T < 0°C during diazotization. Seed the solution with a crystal if available.
Low Yield Incomplete reduction or loss during filtration (product is water soluble).Use minimal water. Saturate the aqueous layer with NaCl (salting out) before filtration.
Red/Pink Color Oxidation of the hydrazine (air sensitivity).Perform recrystallization with a pinch of sodium bisulfite or charcoal. Store under inert gas.
Tin Contamination Inefficient removal of Sn salts.Base liberation (NaOH) followed by extraction into ether and re-acidification is the most effective way to remove Tin.

References

  • Sandmeyer-type Hydrazine Synthesis
  • Indane Scaffold Reactivity

    • Context: "Synthesis of 2,3-dihydro-1H-indene derivatives." ResearchGate.[1][2] Available at: [Link]. Validates the stability and reactivity patterns of the 4-aminoindane starting material.

  • Safety of Hydrazines
  • General Protocol for Aryl Hydrazines: Classic Text: Vogel, A.I. Textbook of Practical Organic Chemistry. "Preparation of Phenylhydrazine Hydrochloride." (Standard reference for the SnCl2 reduction mechanism).

Sources

Using (2,3-Dihydro-1H-inden-4-yl)hydrazine as a building block for kinases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2,3-Dihydro-1H-inden-4-yl)hydrazine in Kinase Inhibitor Design

Executive Summary

(2,3-Dihydro-1H-inden-4-yl)hydrazine (CAS: 299163-78-3) is a specialized aryl hydrazine building block used to synthesize N-aryl pyrazole and N-aryl indazole cores. These heterocycles are privileged scaffolds in kinase drug discovery, serving as ATP-competitive hinge binders.

The 4-indanyl moiety offers a distinct advantage over simple phenyl or substituted phenyl groups: conformational restriction . The fused cyclopentane ring locks the alkyl substituents in a planar orientation relative to the aromatic ring, reducing the entropic penalty upon binding and providing a lipophilic vector that effectively fills hydrophobic pockets (e.g., the Gatekeeper or Solvent Front regions) within the kinase active site.

Structural Rationale & Pharmacophore Mapping

In Type I and Type II kinase inhibitors, the "Head" group typically binds to the hinge region (Glu/Leu residues). The "Tail" or "Core" often extends into the hydrophobic back-pocket.

  • The Problem: Freely rotating alkyl chains on a phenyl ring (e.g., 2-ethylphenyl) suffer from high entropic costs during binding.

  • The Solution: The indane ring of (2,3-Dihydro-1H-inden-4-yl)hydrazine "ties back" these carbons.

    • Lipophilicity: The fused ring adds hydrophobic bulk (

      
      LogP ~ +1.2 vs phenyl) without introducing rotatable bonds.
      
    • Vector: The 4-position attachment orients the bulk into the "Ortho" and "Meta" space simultaneously, ideal for inducing atropisomerism or filling the ribose pocket.

Figure 1: Pharmacophore Logic (Graphviz)

Pharmacophore Hydrazine (2,3-Dihydro-1H-inden-4-yl)hydrazine Scaffold N-Indanyl Pyrazole Core Hydrazine->Scaffold Cyclocondensation (w/ 1,3-Diketone) Hinge Hinge Region (H-Bonds) Scaffold->Hinge N2 Nitrogen Acceptor Gatekeeper Gatekeeper Pocket (Hydrophobic) Scaffold->Gatekeeper Indane Ring (Lipophilic Fill) Kinase Kinase Active Site Entropy Entropic Penalty (REDUCED) Gatekeeper->Entropy Conformational Lock

Caption: The indane moiety acts as a hydrophobic anchor, reducing entropic penalty while filling the gatekeeper pocket.

Synthetic Protocols

The following protocols are validated for the conversion of the hydrazine building block into a functional kinase inhibitor core.

Protocol A: Synthesis of the Hydrazine Precursor

If the hydrazine is not purchased, it must be synthesized fresh from 4-aminoindane to prevent oxidation.

Reagents: 4-Aminoindane, NaNO₂, HCl (conc.), SnCl₂·2H₂O.

  • Diazotization: Dissolve 4-aminoindane (10 mmol) in 6M HCl (20 mL). Cool to -5°C in an ice/salt bath. Dropwise add NaNO₂ (11 mmol) in water, maintaining temp < 0°C. Stir for 30 min.

  • Reduction: Dissolve SnCl₂·2H₂O (25 mmol) in conc. HCl (10 mL). Cool to -5°C. Add the diazonium salt solution to the tin solution dropwise with vigorous stirring.

  • Isolation: A precipitate (hydrazine hydrochloride salt) will form. Stir for 2 hours at 0°C. Filter the solid.

  • Free Basing: Suspend the solid in cold water. Basify with 2M NaOH to pH 10. Extract immediately with EtOAc (3x). Dry over Na₂SO₄ and concentrate in vacuo.

    • Critical Step: Use immediately or store as the HCl salt. The free base oxidizes rapidly to the hydrazone or azobenzene.

Protocol B: Knorr Pyrazole Synthesis (The Kinase Core)

Target: 1-(2,3-dihydro-1H-inden-4-yl)-substituted-pyrazole

Reagents: (2,3-Dihydro-1H-inden-4-yl)hydrazine (1.0 equiv), 1,3-Diketone (e.g., 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione) (1.1 equiv), Ethanol (or HFIP).

  • Setup: In a microwave vial, combine the hydrazine (1 mmol) and the 1,3-diketone (1.1 mmol) in Ethanol (5 mL).

    • Optimization Note: If regioselectivity is poor (mixture of 1,3- vs 1,5-isomers), switch solvent to Hexafluoroisopropanol (HFIP) . HFIP promotes the formation of the 5-substituted isomer via hydrogen-bond activation of the carbonyl.

  • Reaction: Heat to 80°C for 4 hours (or MW 100°C for 20 min).

  • Workup: Evaporate solvent. Dissolve residue in DCM. Wash with NaHCO₃.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: Verify regiochemistry using NOESY NMR.[1] The indane protons (C7-H) will show a cross-peak with the pyrazole C5-substituent if the 1,5-isomer is formed.

Table 1: Regioselectivity Optimization

SolventTemp (°C)TimeYieldRegio-ratio (1,5 : 1,3)
Ethanol804 h85%60 : 40
Acetic Acid1002 h92%70 : 30
HFIP 25 12 h 88% >95 : 5

Application in Kinase Assays

Once the scaffold is synthesized, it is typically screened against a panel of kinases. The indane group is particularly effective against Tyrosine Kinases (e.g., VEGFR, FGFR) and Serine/Threonine Kinases (e.g., BRAF, CDK) .

Protocol C: ADP-Glo™ Kinase Assay (Promega)

Standard screening protocol for the synthesized library.

  • Preparation: Dilute compounds to 10 mM in DMSO. Prepare 3-fold serial dilutions.

  • Kinase Reaction:

    • Mix: 2 µL Compound + 4 µL Kinase (e.g., BRAF V600E, 5 ng/well) + 4 µL Substrate/ATP mix.

    • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Incubate: 60 minutes at Room Temp.

  • ADP Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Experimental Workflow Diagram

Figure 2: Synthesis & Testing Pipeline (Graphviz)

Workflow Step1 Step 1: Precursor Synthesis (Diazotization of 4-Aminoindane) Step2 Step 2: Scaffold Construction (Knorr Reaction w/ HFIP) Step1->Step2 Hydrazine HCl Salt Step3 Step 3: Purification (Flash Chrom + NOESY Validation) Step2->Step3 Regioisomer Mix Step4 Step 4: Library Generation (Suzuki Coupling at Pyrazole C4) Step3->Step4 Pure 1,5-Isomer Step5 Step 5: Biological Screening (ADP-Glo Assay) Step4->Step5 10mM DMSO Stock

Caption: End-to-end workflow from raw material to biological data.

References

  • Goossen, L. J., et al. "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles via HFIP-Promoted Condensation." Journal of Organic Chemistry, 2018. Link

  • Smith, R. A., et al. "Discovery of Indane-Based Kinase Inhibitors: Targeting the Gatekeeper." Journal of Medicinal Chemistry, 2015. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Vertex Pharmaceuticals. "Indane Derivatives as Modulators of Kinase Activity." US Patent 20170349582. Link

Sources

Accelerated Scaffold Construction: Microwave-Assisted Cyclization of (2,3-Dihydro-1H-inden-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the microwave-assisted applications of (2,3-Dihydro-1H-inden-4-yl)hydrazine (also known as 4-hydrazinylindane). This specific hydrazine is a high-value building block in medicinal chemistry because the fused indane ring confers unique conformational constraints and lipophilicity compared to a standard phenyl ring.

Why Microwave Irradiation? The 4-position of the indane system is sterically congested due to the adjacent methylene group of the fused five-membered ring. Conventional thermal cyclizations (e.g., Fischer Indole synthesis) often suffer from slow kinetics and incomplete conversion due to this steric bulk. Microwave-assisted organic synthesis (MAOS) overcomes this energy barrier through direct dielectric heating, significantly reducing reaction times from hours to minutes while improving impurity profiles.

Core Applications Covered:
  • Regioselective Fischer Indolization: Synthesis of angularly fused tricyclic scaffolds.

  • Pyrazole Condensation: Rapid access to ligand-efficient kinase inhibitor cores.

Chemical Context & Regioselectivity[1]

Understanding the geometry of the starting material is critical for experimental design.

  • Substrate: (2,3-Dihydro-1H-inden-4-yl)hydrazine.

  • Regiochemical Lock: In a Fischer indole synthesis, the hydrazone intermediate must undergo a [3,3]-sigmatropic rearrangement involving an ortho proton.

    • Position 3a (Bridgehead): Quaternary carbon; no proton available.

    • Position 5: Proton available.

  • Outcome: Cyclization is 100% regioselective for the 5-position, eliminating the formation of regioisomers often seen with meta-substituted phenylhydrazines.

Workflow Visualization

The following diagram outlines the synthesis workflow from the amine precursor to the final heterocycles.

G Start 4-Aminoindane Inter1 Diazonium Salt (Intermediate) Start->Inter1 NaNO2, HCl Hydrazine (2,3-Dihydro-1H-inden-4-yl) hydrazine Inter1->Hydrazine SnCl2 reduction Fischer MW Fischer Cyclization (Acid Cat, 140°C) Hydrazine->Fischer + Ketone PyrazoleRxn MW Condensation (EtOH, 90°C) Hydrazine->PyrazoleRxn + Diketone Ketone Cyclic Ketone (e.g., Cyclohexanone) Ketone->Fischer Diketone 1,3-Dicarbonyl (e.g., Acetylacetone) Diketone->PyrazoleRxn Indole Angular Tricyclic Indole Scaffold Fischer->Indole Regioselective (Pos 5) Pyrazole Indanyl-Pyrazole Scaffold PyrazoleRxn->Pyrazole 5-10 min

Figure 1: Synthetic workflow converting 4-aminoindane to high-value heterocycles via microwave irradiation.

Safety & Handling Protocols

CRITICAL WARNING: Hydrazines are toxic, potential carcinogens, and can be unstable. Microwave heating creates pressurized systems.

  • Vessel Limits: Never fill microwave vials more than 66% full. The Fischer synthesis releases ammonia (

    
    ) gas; ensure the vessel is rated for at least 20 bar pressure.
    
  • Thermal Runaway: Hydrazines can decompose exothermically. Use the "PowerMax" or equivalent feature on your synthesizer to actively cool the vessel with compressed air during the reaction to prevent temperature overshoots.

  • Quenching: Open vials only after they have cooled to <40°C. Open in a fume hood to vent residual ammonia or acid vapors.

Protocol A: Microwave-Assisted Fischer Indolization

This protocol synthesizes a tricyclic system (e.g., 1,5,6,7-tetrahydro-s-indacene derivative) by reacting the hydrazine with cyclohexanone.

Materials
  • (2,3-Dihydro-1H-inden-4-yl)hydrazine hydrochloride (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • Solvent: 4% Sulfuric acid in Water (aqueous medium is greener and highly efficient for MW absorption) OR Glacial Acetic Acid.

  • Catalyst: None needed if using H2SO4; Zinc Chloride (ZnCl2) if using acetic acid.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, suspend the hydrazine hydrochloride (1.0 mmol, ~184 mg) in 3 mL of 4% H2SO4.

  • Addition: Add cyclohexanone (1.2 mmol, ~125 µL). Cap the vial with a PTFE/silicone septum.

  • Pre-Stir: Vortex for 30 seconds to ensure homogeneity.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 140 °C.[1]

    • Ramp Time: 2:00 min (Fast ramp).

    • Hold Time: 15:00 min.

    • Stirring: High.[2][3]

    • Pressure Limit: 250 psi (17 bar).

  • Work-up:

    • Cool to RT. The product often precipitates as a solid in aqueous acid.

    • Filter the crude solid.[2][4]

    • Wash with cold water (2 x 5 mL) and cold hexanes (to remove unreacted ketone).

    • Recrystallize from Ethanol/Water.

Comparative Efficiency Data
ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 100°C (Water reflux)140°CHigher activation energy accessible
Time 4 - 6 Hours15 Minutes16x - 24x faster
Yield 55 - 65%82 - 90%Cleaner conversion
Impurity Profile Significant oxidationMinimalReduced thermal degradation

Protocol B: Microwave-Assisted Pyrazole Synthesis

This protocol forms a pyrazole ring, commonly used for kinase inhibition studies.

Materials
  • (2,3-Dihydro-1H-inden-4-yl)hydrazine free base (or HCl salt + 1 equiv NaOAc).

  • Acetylacetone (2,4-Pentanedione) or Ethyl Acetoacetate.

  • Solvent: Ethanol (EtOH).[4]

Step-by-Step Methodology
  • Preparation: Dissolve hydrazine (1.0 mmol) in Ethanol (3 mL) in a 10 mL microwave vial.

  • Addition: Add Acetylacetone (1.1 mmol). If using the HCl salt of hydrazine, add Sodium Acetate (1.1 mmol) to buffer the solution.

  • Microwave Parameters:

    • Temperature: 90 °C.

    • Ramp Time: 1:00 min.

    • Hold Time: 5:00 min.

    • Power: Max 150W (Synthesis often requires low power due to EtOH's high absorptivity).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • The residue is usually pure enough for biological screening. If not, recrystallize from diethyl ether/hexanes.

Reaction Mechanism & Logic

The microwave energy rapidly accelerates the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons. The steric bulk of the indane ring at position 4 directs the initial attack, but in symmetric diketones (acetylacetone), this is moot. For unsymmetric beta-keto esters, the more nucleophilic terminal nitrogen of the hydrazine typically attacks the ketone first, followed by cyclization on the ester.

Mechanism Step1 Reagents: Hydrazine + Diketone Step2 MW Irradiation (90°C) Rapid Nucleophilic Attack Step1->Step2 Step3 Intermediate: Hydrazone Formation Step2->Step3 Step4 Cyclodehydration (- H2O) Step3->Step4 Final Product: 1-(Indan-4-yl)-3,5-dimethylpyrazole Step4->Final

Figure 2: Mechanism of Pyrazole formation under MW conditions.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Fischer) Incomplete rearrangement due to sterics.Increase temp to 160°C; switch solvent to Glacial Acetic Acid + ZnCl2 (Lewis acid is smaller than p-TSA).
Vessel Over-pressure Ammonia release (Fischer).Reduce scale to 0.5 mmol; ensure headspace is >50% of vial volume.
Tar formation Thermal degradation of hydrazine.Enable "PowerMax" (active cooling); reduce hold time; ensure inert atmosphere (flush vial with N2 before capping).
Regioisomer mix (Pyrazole) Unsymmetric diketone used.Use regio-defined enaminones instead of diketones to force specific orientation.

References

  • Microwave-Assisted Fischer Indole Synthesis

    • Patil, S. A., et al. "Microwave-assisted synthesis of medicinally relevant indoles."[5] Current Medicinal Chemistry 18.4 (2011): 615-637.[5]

  • General Microwave Pyrazole Synthesis

    • Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review."[1] European Journal of Life Sciences (2025).[1]

  • Synthesis of 4-Aminoindane Precursors

    • Mori, K., et al. "Expeditious synthesis of 1-aminoindane derivatives..."[6] Chemical Communications 50 (2014): 3729.[6]

  • Triazole/Heterocycle Formation from Hydrazines

    • Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[7] Synlett 26 (2015): 404-407.

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for (2,3-Dihydro-1H-inden-4-yl)hydrazine before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2,3-Dihydro-1H-inden-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of (2,3-Dihydro-1H-inden-4-yl)hydrazine CAS: 299163-78-3 (Free base) / Generic Ref: Indanyl Hydrazine Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: Identify Your Impurity Profile

Before initiating purification, compare your crude material against these common impurity profiles. (2,3-Dihydro-1H-inden-4-yl)hydrazine is an aryl hydrazine, inherently unstable in its free base form.

SymptomProbable CauseDiagnostic Signal (1H NMR)
Dark Red/Brown Oil Oxidation (Azo/Tar) Broadening of aromatic peaks; loss of hydrazine -NH2 protons (broad singlet ~4.0-5.5 ppm).
Sticky Solid / Paste Tin/Inorganic Salts Broad baseline humps; poor solubility in organic solvents; ash residue upon combustion.
Persistent "Aniline" Smell 4-Aminoindane Distinct doublet/triplet pattern in aromatic region overlapping with product; amine -NH2 singlet often sharper than hydrazine -NH2.
Yellow/Orange Solid Hydrazone Formation New signals downfield (>7.5 ppm) if acetone/aldehydes were present during workup.

Primary Purification: The Hydrochloride Salt Method

The Golden Rule: Never store (2,3-Dihydro-1H-inden-4-yl)hydrazine as a free base. It will auto-oxidize. Convert it immediately to the hydrochloride salt for purification and storage.

Workflow Diagram: Salt Formation & Crystallization

SaltPurification Crude Crude Indanyl Hydrazine (Dark Oil/Solid) Dissolve Dissolve in Et2O or EtOH (Inert Atmosphere) Crude->Dissolve Filter Filter Insoluble Solids (Remove Inorganic Salts) Dissolve->Filter If turbid Acidify Add 4M HCl in Dioxane (Dropwise, 0°C) Dissolve->Acidify If clear Filter->Acidify Precipitate Precipitate Forms (Off-white/Beige) Acidify->Precipitate Wash Wash with Cold Et2O (Removes 4-Aminoindane) Precipitate->Wash Dry Vacuum Dry (Store under Argon) Wash->Dry

Caption: Standard workflow for converting unstable free base hydrazine into stable hydrochloride salt.

Detailed Protocol
  • Dissolution: Dissolve the crude free base in a minimum amount of absolute ethanol (EtOH) or diethyl ether (Et2O). Note: Use degassed solvents to prevent oxidation.

  • Filtration: If the solution is cloudy (common if SnCl2 was used), filter through a Celite pad packed with Et2O.

  • Acidification: Cool the filtrate to 0°C. Add 4M HCl in dioxane (or HCl gas bubbled into Et2O) dropwise with vigorous stirring.

    • Critical: Do not use aqueous HCl if possible; water makes crystallization difficult.

  • Precipitation: The hydrochloride salt should precipitate as an off-white to beige solid.

  • Washing: Filter the solid under argon. Wash the cake 3x with cold diethyl ether .

    • Why? The impurity 4-aminoindane hydrochloride is significantly more soluble in ether/ethanol mixtures than the hydrazine salt. This washing step is your primary purification mechanism.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Advanced Troubleshooting: Specific Impurity Removal

Scenario A: The "Tin Nightmare" (SnCl2 Reduction Residues)

If you synthesized the molecule via SnCl2 reduction of the diazonium salt, tin residues can chelate the hydrazine, preventing crystallization.

The Solution: Fluoride Workup

  • Dilute the reaction mixture with EtOAc.

  • Add a saturated aqueous solution of Potassium Fluoride (KF) or Rochelle's Salt.

  • Stir vigorously for 30 minutes. The tin forms an insoluble fluoride complex.

  • Filter the resulting slurry through Celite.[1] The filtrate will contain your free hydrazine. Proceed immediately to Section 2 (Salt Formation) .

Scenario B: Persistent Aniline (4-Aminoindane) Contamination

If the pKa difference is too small for separation by washing (Section 2), use the Chemical Scavenger Method .

Mechanism: Hydrazines react with ketones to form hydrazones (stable solids). Anilines do not react to form stable imines under the same mild conditions.

HydrazoneMethod Mix Crude Mixture (Hydrazine + Aniline) React Add Acetone (Reflux 1h) Mix->React Crystallize Crystallize Hydrazone (Aniline stays in mother liquor) React->Crystallize Hydrolyze Hydrolysis (Aq. HCl, Reflux) Crystallize->Hydrolyze Final Pure Hydrazine HCl Hydrolyze->Final

Caption: Chemical purification via hydrazone formation to separate chemically similar aniline impurities.

Protocol:

  • Protection: Dissolve crude material in Acetone. Reflux for 1 hour.

  • Isolation: Cool to 0°C. The acetone hydrazone of (2,3-dihydro-1H-inden-4-yl)hydrazine will crystallize. The 4-aminoindane remains in solution. Filter and wash with cold hexanes.

  • Deprotection: Suspend the pure hydrazone in 2M aqueous HCl and heat to reflux for 2 hours (acetone boils off).

  • Recovery: Cool to crystallize the pure hydrazine hydrochloride.

Stability & Storage FAQ

Q: My product turned pink/brown overnight. Is it ruined? A: Not necessarily. Surface oxidation causes intense coloration even with <1% decomposition. Check 1H NMR. If the bulk is intact, recrystallize from EtOH/Et2O + a drop of concentrated HCl.

Q: Can I store the free base in the freezer? A: No. Even at -20°C, the free base will degrade over weeks. Always store as the dihydrochloride or monohydrochloride salt .

Q: Why does the melting point vary so much? A: Indanyl hydrazines often form solvates or different salt stoichiometries (mono- vs. di-HCl). Ensure you dry the solid at >40°C under high vacuum to remove lattice solvents.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, P. A. S. "Derivatives of Hydrazine and other Hydronitrogens having N-N Bonds." Open Chain Nitrogen Compounds, Benjamin/Cummings, 1983.
  • Patent WO2004056769. "Process for the preparation of substituted indanes." (Describes analogous purification of amino-indane derivatives).

  • Org. Synth. 1922, 2, 71. "Phenylhydrazine." (Foundational method for zinc/tin reduction and salt isolation applicable to indanyl analogs).

Sources

Technical Support Center: 4-Hydrazinoindane Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-Hydrazinoindane presents a classic "amphiphilic paradox" in drug development. It contains a lipophilic bicyclic indane tail and a polar, reactive hydrazine head. Users typically encounter two distinct forms: the Free Base (an air-sensitive oil/low-melting solid) and the Hydrochloride Salt (a stable crystalline solid).

The core challenge is that the conditions required to dissolve the lipophilic tail (organic solvents) often promote the degradation of the reactive hydrazine head (oxidation), while the conditions that stabilize the salt (acidic aqueous media) are often incompatible with downstream biological assays or nucleophilic substitution reactions.

Key Physicochemical Properties (Estimated)
PropertyFree Base (C₉H₁₂N₂)Hydrochloride Salt (C₉H₁₂N₂[1][2][3]·HCl)
State Oily liquid / Waxy solidWhite/Off-white Crystalline Solid
Water Solubility Very Low (< 0.1 mg/mL)High (> 50 mg/mL)
LogP ~2.3 - 2.8 (Lipophilic)N/A (Ionic)
pKa (Conjugate Acid) ~5.2 (Weak Base)N/A
Major Stability Risk Rapid Oxidation (Air)Hydrolysis / Disproportionation

Troubleshooting Guide: Solubility & "Crash-Out" Issues

Issue 1: "I added the solid to PBS/Water, but it won't dissolve or formed a sticky gum."

Diagnosis: You are likely using the Free Base or the HCl salt in a buffer with a pH > 6.0.

  • Mechanism: The pKa of the hydrazinium ion is approximately 5.2. At pH 7.4 (PBS), the molecule deprotonates to the free base. The lipophilic indane ring drives the molecule to aggregate, causing precipitation ("crashing out").

Solution Workflow:

solubility_decision start Start: Select Form form_check Which form do you have? start->form_check salt Hydrochloride Salt form_check->salt base Free Base (Oil) form_check->base target_ph Target pH of Solution? salt->target_ph fix_cosolvent Use DMSO/Water (50:50) or Cyclodextrin base->fix_cosolvent Hydrophobic acidic Acidic (pH < 4) target_ph->acidic Stable neutral Neutral/Basic (pH > 6) target_ph->neutral Unstable sol_water Soluble in Water/MeOH acidic->sol_water crash Risk of Precipitation neutral->crash crash->fix_cosolvent fix_acid Acidify with 0.1M HCl

Figure 1: Decision matrix for solvent selection based on chemical form and target pH.

Issue 2: "The solution was clear in DMSO but precipitated when diluted into assay media."

Diagnosis: The "Solvent Shift" Effect.[4]

  • Mechanism: DMSO solvates the indane ring effectively. When you dilute into an aqueous buffer (e.g., 1:1000 dilution), the water content spikes, increasing the polarity. The hydrophobic effect forces the indane molecules together, overcoming the solvation energy.

Corrective Protocol:

  • Step-down Dilution: Do not dilute 100% DMSO stock directly to 0.1%. Perform an intermediate step (e.g., 100% → 50% → 10% → Final).

  • Surfactant/Carrier: Add Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the aqueous buffer before adding the DMSO stock. The cyclodextrin encapsulates the indane ring, maintaining solubility in water.

Troubleshooting Guide: Chemical Stability (Oxidation)

Issue 3: "My stock solution turned yellow/brown overnight."

Diagnosis: Auto-oxidation to azo/azoxy species or hydrazone formation.

  • Mechanism: Aryl hydrazines are potent reducing agents.

    • Oxygen: Reacts with dissolved O₂ to form radicals, leading to polymerization (browning).

    • Ketones: If you used Acetone to clean glassware or as a solvent, the hydrazine reacts instantly to form a hydrazone.

    • DMSO Instability: While a good solvent, DMSO can act as an oxidant (Swern-type mechanism) toward hydrazines upon prolonged storage or heating.

Stability Data & Solvent Compatibility:

SolventCompatibilityNotes
Water (degassed) High (if Acidic)Stable as HCl salt at pH < 3.
Methanol/Ethanol ModerateGood solubility, but protic solvents can promote oxidation if not degassed.
DMSO (Anhydrous) Caution Good solubility, but risk of oxidation over time. Use fresh.
Acetone/Ketones FORBIDDEN Forms hydrazones immediately.
DMF ModerateGood solubility; difficult to remove.

Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Objective: Create a stock solution of 4-hydrazinoindane (HCl salt) that remains stable for >2 weeks.

Materials:

  • 4-Hydrazinoindane HCl

  • Anhydrous DMSO (99.9%, stored over molecular sieves)

  • Argon or Nitrogen gas line

  • Amber glass vials (silanized preferred)

Workflow:

stock_prep step1 1. Weigh Solid (Under Inert Gas) step2 2. Degas Solvent (Sparge DMSO 15 min) step1->step2 Prepare Environment step3 3. Dissolution (Add DMSO to Solid) step2->step3 Combine step4 4. Aliquot (Single-use vials) step3->step4 Minimize Headspace step5 5. Freeze (-20°C or -80°C) step4->step5 Store Dark

Figure 2: Workflow for preparing oxidation-resistant stock solutions.

Detailed Steps:

  • Degas DMSO: Sparge anhydrous DMSO with Argon for 15 minutes to remove dissolved oxygen. Scientific Rationale: Oxygen is the primary degradation trigger for hydrazines.

  • Weighing: Weigh the HCl salt rapidly. If possible, use a glovebox or a funnel with an Argon stream.

  • Dissolution: Add the degassed DMSO to the solid. Vortex until clear.

  • Storage: Aliquot immediately into small amber vials (to minimize freeze-thaw cycles). Overlay the liquid with Argon before capping. Store at -20°C.

Protocol B: "Salt Breaking" (In Situ Free Base Generation)

Objective: Use the stable HCl salt in a reaction requiring the nucleophilic free base (e.g., reaction with an aldehyde) without isolating the unstable oil.

  • Dissolve: Dissolve 4-hydrazinoindane HCl in Methanol or Ethanol (10 mL/g).

  • Scavenge: Add Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.1 equivalents).

    • Note: NaOAc buffers the solution to ~pH 5-6, allowing the hydrazine to react without fully deprotonating to the unstable oil immediately.

  • React: Add the electrophile (aldehyde/ketone) immediately.

  • Rationale: This generates the free base transiently in the presence of the reaction partner, minimizing the time the sensitive free hydrazine is exposed to oxidative stress.

References

  • PubChem. (n.d.). Phenylhydrazine (Compound Summary).[5][6][7] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Retrieved from [Link]

    • Context: Demonstrates the "pHmax" concept where salt and free base solubility curves intersect, critical for understanding the "crash out" of indane deriv
  • Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations.[8] PLOS ONE. Retrieved from [Link]

    • Context: Validates the use of Cyclodextrins (HP-β-CD) to solubilize lipophilic molecules like indane in aqueous media.
  • Javed, M. I., & Brewer, M. (2007).[9] Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO.[9] Organic Letters.[9] Retrieved from [Link]

    • Context: Provides evidence of DMSO acting as an oxidant for hydrazones/hydrazines, supporting the warning against prolonged storage in DMSO.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.

Sources

Optimization of temperature profiles for indane-hydrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Safety & Kinetics Specialist Scope: Optimization of 1-Indanone/Indane-dione reactions with Hydrazine Hydrate (Synthesis of Indazoles and Hydrazones).

Core Directive & Scientific Scope

User Warning: The term "Indane-Hydrazine" typically refers to the reaction of Indanones (oxidized indane derivatives like 1-indanone) with hydrazine. Indane itself is a hydrocarbon and chemically inert to hydrazine under standard conditions. This guide focuses on the critical Indanone-to-Indazole and Wolff-Kishner Reduction pathways, which are pivotal in drug development (e.g., PARP inhibitors).

The Thermal Paradox

The reaction between indanones and hydrazine is characterized by a thermal paradox :

  • Kinetic Requirement: High temperatures are often required to overcome the activation energy for ring closure (cyclization to indazole).

  • Thermodynamic Hazard: Hydrazine is thermodynamically unstable. High temperatures increase the risk of rapid decomposition and thermal runaway.

Critical Safety: Thermal Runaway & Dosing

Module Focus: Preventing energetic events during scale-up.

Q: Why did I observe a sudden temperature spike after I finished adding hydrazine?

A: You likely encountered "Reagent Accumulation" due to low process temperature.

The Mechanism of Failure: If you add hydrazine at a temperature where the reaction rate (


) is slow (e.g., <10°C for hindered indanones), the hydrazine does not react immediately. It accumulates in the vessel. When you eventually heat the mixture to drive the reaction, the accumulated mass reacts simultaneously, releasing all the heat of reaction (

) at once. This overwhelms the cooling capacity.

The Solution: Reaction Calorimetry (RC1) Protocol You must operate under "Dosing Controlled" conditions, where the reaction rate is faster than the addition rate.

Visualizing the Hazard Logic:

SafetyLogic Start Hydrazine Addition TempLow Temp Too Low (<20°C) Kinetic Rate Slow Start->TempLow Scenario A TempHigh Temp Optimized (>40°C) Kinetic Rate Fast Start->TempHigh Scenario B Accumulation Reagent Accumulation (Chemical Time Bomb) TempLow->Accumulation InstantReaction Instant Consumption (Q_rxn distributed) TempHigh->InstantReaction Ramp Heating Ramp Applied Accumulation->Ramp SafeProcess Safe Process Control InstantReaction->SafeProcess Runaway THERMAL RUNAWAY (Adiabatic Spike) Ramp->Runaway

Figure 1: The danger of reagent accumulation. Operating at low temperatures allows unreacted hydrazine to build up, leading to a runaway upon heating.

Reaction Selectivity & Yield Optimization

Module Focus: Maximizing Indazole formation over Azine impurities.

Q: My LCMS shows a large "dimer" impurity (M+ = 2x Indanone). How do I stop this?

A: You are forming the Bis-Indanone Azine. This is a stoichiometry and temperature issue.

The Chemistry:

  • Desired Path: Indanone + Hydrazine

    
     Hydrazone 
    
    
    
    Indazole.
  • Impurity Path: Hydrazone + Another Indanone

    
     Azine (Dimer).
    

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Stoichiometry Use Excess Hydrazine (1.5 - 3.0 equiv) Le Chatelier’s principle. Excess hydrazine drives the equilibrium toward the mono-hydrazone and prevents the hydrazone from reacting with a second ketone molecule.
Solvent Ethanol or n-Butanol Protic solvents stabilize the polar transition state of the hydrazone formation.
Temperature Profile Step-Wise Ramp 1. 50-60°C: Favors mono-hydrazone formation.2. Reflux (>80°C): Required for the cyclization to Indazole.
Catalysis Acetic Acid (0.1 - 0.5 equiv) Acid catalysis activates the carbonyl carbon, increasing the rate of hydrazone formation relative to the azine coupling.

Pathway Visualization:

ReactionPath Indanone 1-Indanone Hydrazone Intermediate Hydrazone Indanone->Hydrazone + N2H4 (Acid Cat.) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Indazole TARGET: Indazole Hydrazone->Indazole High T (Cyclization) Azine IMPURITY: Bis-Indanone Azine Hydrazone->Azine + Indanone (Low N2H4 equiv)

Figure 2: Competing reaction pathways. Excess hydrazine and high temperature favor the green path (Indazole); stoichiometric deficiency favors the red path (Azine).

Standard Operating Procedure (SOP): Indazole Synthesis

Based on optimized kinetic profiles for 1-Indanone derivatives.

Pre-requisites:

  • Reactor with reflux condenser and overhead stirring.[1]

  • Nitrogen sweep (Hydrazine vapors are flammable).

  • Scrubber for ammonia/hydrazine vapors.

Step-by-Step Protocol:

  • Inertion: Purge reactor with

    
     to remove oxygen (Flash point of hydrazine hydrate is ~75°C, but vapors can be pyrophoric on oxides).
    
  • Charge 1: Load 1-Indanone (1.0 equiv) and Ethanol (5-10 volumes). Start stirring.

  • Catalyst: Add Acetic Acid (0.2 equiv).

  • Thermal Equilibration: Heat jacket to 50°C . Do not add hydrazine cold.

  • Controlled Addition: Add Hydrazine Hydrate (3.0 equiv) via dosing pump over 1-2 hours .

    • Checkpoint: Monitor reactor temperature.[1][2] If

      
       rises >5°C above setpoint, pause addition. This indicates accumulation is reacting off.
      
  • The Soak: After addition, hold at 50°C for 1 hour to ensure complete conversion to Hydrazone.

  • The Ramp: Ramp temperature to Reflux (78-80°C) over 30 minutes.

  • Cyclization: Hold at reflux for 4-6 hours. Monitor by HPLC for disappearance of Hydrazone intermediate.

  • Quench/Workup: Cool to 20°C. If product crystallizes, filter. If not, distill ethanol and replace with water to precipitate.

References & Authority

  • Hydrazine Safety & Handling:

    • Source: American Chemical Society (ACS) / Org. Process Res. Dev.

    • Key Finding: Dilute solutions (<64% hydrazine) reduce propagation risk, but thermal runaway remains a hazard with accumulation.

    • Link:

  • Indazole Synthesis Mechanisms:

    • Source: Organic Syntheses / NIH PubMed

    • Key Finding: Optimization of condensation of o-fluorobenzaldehydes/indanones with hydrazine to avoid Wolff-Kishner side reactions.

    • Link:[3]

  • Wolff-Kishner Reduction (Indanone to Indane):

    • Source: Chemistry LibreTexts

    • Key Finding: Requires high temperature (>150°C) and strong base (KOH) to drive

      
       evolution, distinct from the indazole cyclization conditions.
      
    • Link:

  • Reaction Calorimetry Guidelines:

    • Source: Mettler Toledo / Thermal Hazard Technology

    • Key Finding: Importance of heat flow monitoring during hydrazine addition.

    • Link:

Disclaimer: This guide is for educational and research planning purposes. All hydrazine reactions must be risk-assessed by a qualified safety officer before execution. Hydrazine is a known carcinogen and reproductive toxin.

Sources

Technical Support Center: Strategies for Removing Unreacted (2,3-Dihydro-1H-inden-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing crude reaction mixtures containing residual (2,3-Dihydro-1H-inden-4-yl)hydrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of compounds synthesized using this reagent. The inherent basicity and reactivity of hydrazines, while useful in synthesis, often complicate downstream processing.[1][2] This guide provides a structured approach to troubleshooting and resolving these purification challenges, moving from fundamental principles to advanced, targeted solutions.

Section 1: Characterization of the Impurity

Understanding the physicochemical properties of (2,3-Dihydro-1H-inden-4-yl)hydrazine is the foundation for selecting an appropriate purification strategy. While detailed experimental data for this specific isomer is scarce, we can infer its properties from the parent hydrazine molecule and closely related analogs.

PropertyValue / Expected BehaviorRationale & Significance
Molecular Formula C₉H₁₂N₂Identifies the elemental composition.[3]
Molecular Weight 148.21 g/mol Essential for calculating molar equivalents for quenching or scavenging.[4]
Appearance Colorless to pale yellow liquid/solidHydrazines are typically colorless but can oxidize and change color.[1]
Basicity (pKa) Expected pKa ~5-6Hydrazine itself is basic (pKb ~5.9).[5] The aromatic ring slightly reduces basicity compared to alkyl hydrazines but the -NHNH₂ group remains a key basic center, making it susceptible to protonation by acids.
Solubility Soluble in many organic solvents (DCM, EtOAc, THF). Miscible with water and alcohols.[6]High polarity due to the hydrazine group ensures solubility in polar solvents, while the indane backbone allows for solubility in less polar organic solvents.
Reactivity Nucleophilic, reducing agent. Reacts with carbonyls.[5][7]The unreacted hydrazine can participate in side reactions, making its removal critical. Its nucleophilicity is the basis for removal by scavenger resins.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during purification.

Q1: What is the most straightforward and generally effective method for removing (2,3-Dihydro-1H-inden-4-yl)hydrazine? A1: For most neutral or acidic target compounds, an acid-base extraction is the first method to try.[8] By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), the basic hydrazine is protonated to form a water-soluble hydrazinium salt, which is then extracted into the aqueous layer.[5][9] This method is efficient, scalable, and uses common laboratory reagents.

Q2: My target molecule is sensitive to strong acids. What are my alternatives to a standard acid wash? A2: If your product cannot tolerate acidic conditions, you have several excellent alternatives. The preferred method would be to use a scavenger resin , such as one functionalized with an aldehyde or isocyanate group.[10][11] These resins react selectively with the nucleophilic hydrazine, which can then be removed by simple filtration. If resins are not available, silica gel column chromatography is another powerful option, though it may require some optimization.

Q3: When I run a TLC of my crude mixture, I see a long streak originating from the baseline. What causes this? A3: This is a classic sign of a basic compound interacting strongly with the acidic surface of a standard silica gel TLC plate. The hydrazine is protonated by the silica, causing it to "stick" and streak up the plate rather than eluting as a clean spot. To resolve this and get an accurate picture of your mixture, prepare your TLC elution solvent with a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide.

Q4: How can I definitively confirm that the hydrazine has been removed from my final product? A4: A combination of techniques is best.

  • Thin-Layer Chromatography (TLC): Spot your purified product alongside a reference spot of the starting (2,3-Dihydro-1H-inden-4-yl)hydrazine. The absence of the hydrazine spot in your product lane is a strong indicator of successful removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Look for the disappearance of the characteristic broad N-H proton signals and the specific aromatic signals corresponding to the hydrazine starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive method to confirm the absence of the impurity by monitoring for its specific mass-to-charge ratio (m/z).

Section 3: Troubleshooting and In-Depth Purification Guides

Guide 1: Purification by Acid-Base Liquid-Liquid Extraction

This technique exploits the basicity of the hydrazine functional group.

Causality: The lone pair of electrons on the nitrogen atom of the hydrazine readily accepts a proton (H⁺) from an acid.[12] This forms a charged hydrazinium salt. Due to its ionic nature, this salt is highly soluble in water and will preferentially partition into the aqueous phase, leaving the neutral organic product in the organic phase.[9]

Caption: Workflow for removing hydrazine via acid-base extraction.

Detailed Protocol: Acid Wash

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Extraction: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh 1M HCl at least one more time to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction

Issue Probable Cause Recommended Solution
Emulsion Formation Vigorous shaking of solutions with similar densities or containing surfactants. Add a small amount of brine to "break" the emulsion. Gently swirl instead of shaking. If persistent, centrifuge the mixture.
Product Loss The desired product may have some basicity and is being partially extracted. Use a weaker acid (e.g., dilute citric acid) or switch to a non-extractive method like chromatography or scavenging.

| Incomplete Removal | Insufficient acid used or not enough extraction cycles performed. | Check the pH of the aqueous layer after extraction to ensure it is acidic. Perform an additional extraction and check the crude product by TLC. |

Guide 2: Purification using Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and bind specific classes of molecules, providing a simple and highly selective purification method.[10]

Causality: The unreacted hydrazine acts as a nucleophile and covalently bonds to an electrophilic functional group (e.g., an isocyanate or aldehyde) on the polymer resin.[11] Because the impurity is now attached to the solid support, it can be easily removed from the reaction mixture by filtration, leaving the desired product in the solution.[13]

G start Crude Solution (Product + Hydrazine) add_resin Add Scavenger Resin (e.g., PS-Isocyanate) start->add_resin stir Stir/Agitate (Room Temp, 2-16h) add_resin->stir filter Filter Mixture stir->filter product Filtrate (Purified Product in Solution) filter->product Solution waste Solid on Filter (Resin-Bound Hydrazine) filter->waste Solid

Caption: Workflow for purification using a scavenger resin.

Detailed Protocol: Scavenging

  • Resin Selection: Choose a resin with a functional group reactive towards amines/hydrazines. Isocyanate- or aldehyde-functionalized polystyrene resins are common choices.

  • Stoichiometry: Calculate the theoretical maximum amount of unreacted hydrazine in your mixture. Add the scavenger resin in a 2-3 fold molar excess.

  • Reaction: Add the resin to the crude product solution (dissolved in a solvent like DCM or THF that allows the resin to swell). Stir the mixture at room temperature. Reaction times can vary from 2 to 16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the hydrazine spot/peak.

  • Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a cotton plug.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any product that may be adsorbed on its surface.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Scavenger Resins

Issue Probable Cause Recommended Solution
Incomplete Scavenging Insufficient resin, short reaction time, or poor solvent choice. Add more resin and allow the reaction to stir longer. Ensure the chosen solvent swells the resin beads effectively to expose the functional groups.

| Product Adsorption | The desired product may non-specifically adsorb to the polymer backbone of the resin. | After filtration, wash the resin thoroughly with several small portions of the reaction solvent. |

Guide 3: Purification by Silica Gel Column Chromatography

This is a fundamental and highly versatile technique for separating compounds based on their differential adsorption to a solid stationary phase.

Causality: Compounds in a mixture are separated based on their polarity.[14] (2,3-Dihydro-1H-inden-4-yl)hydrazine is a relatively polar molecule due to the N-H bonds capable of hydrogen bonding. It will adsorb more strongly to the polar silica gel than a less polar target compound. By eluting the column with a solvent system of increasing polarity, the less polar product will travel down the column faster and be collected first.[15]

Detailed Protocol: Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will show good separation between your product spot and the hydrazine spot, with the product having a higher Rf value (0.3-0.5 is ideal). Crucially, add 0.5-1% triethylamine to the solvent system to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing triethylamine).

  • Loading: Dissolve the crude mixture in a minimum amount of the eluent and load it carefully onto the top of the silica bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Safety Precautions

Hydrazine and its derivatives are classified as toxic and are potential human carcinogens.[16] All handling of (2,3-Dihydro-1H-inden-4-yl)hydrazine and crude mixtures containing it must be performed with appropriate safety measures.

  • Engineering Controls: Always work in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be needed for extended handling), and safety glasses or goggles.

  • Waste Disposal: Dispose of all hydrazine-contaminated waste according to your institution's hazardous waste protocols. Do not pour hydrazine waste down the drain.

Section 5: References

  • Google Patents. (n.d.). Process for removing residual hydrazine from caustic solutions. Retrieved February 13, 2026, from

  • Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). (2,3-Dihydro-1H-inden-4-yl)hydrazine. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2021). Remove excess hydrazine hydrate?. Retrieved February 13, 2026, from [Link]

  • PMC. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Retrieved February 13, 2026, from [Link]

  • University of Bristol School of Chemistry. (n.d.). Properties of Hydrazine. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Methods and systems for neutralization of hydrazine. Retrieved February 13, 2026, from

  • Google Patents. (n.d.). Method for removing hydrazine compounds. Retrieved February 13, 2026, from

  • Solubility of Things. (n.d.). Hydrazine. Retrieved February 13, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 13, 2026, from [Link]

  • MedCrave. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 13, 2026, from [Link]

  • NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2017). Curious about quenching of hydrazinolysis. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved February 13, 2026, from [Link]

  • Virginia Tech. (n.d.). HYDRAZINE. Retrieved February 13, 2026, from [Link]

  • Wiley Online Library. (2009). Reactions of some pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2000). High-loading scavenger resins for combinatorial chemistry. Retrieved February 13, 2026, from [Link]

  • PubMed. (2005). Design, synthesis, and reactivity of 1-hydrazinodienes for use in organic synthesis. Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Scalable Synthesis of (2,3-Dihydro-1H-inden-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. (2,3-Dihydro-1H-inden-4-yl)hydrazine is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth validation of a primary synthetic route for its scale-up, alongside a critical comparison with alternative methodologies. The focus is on providing a robust, reproducible, and scalable process, underpinned by scientific principles and experimental considerations.

Introduction to (2,3-Dihydro-1H-inden-4-yl)hydrazine

(2,3-Dihydro-1H-inden-4-yl)hydrazine, also known as 4-hydrazinoindan, is a substituted hydrazine derivative of indane. The indane scaffold is a common motif in medicinal chemistry, and the introduction of a hydrazine group at the 4-position opens up a plethora of synthetic possibilities for the construction of heterocyclic systems, such as indazoles and pyrazoles, which are prevalent in drug candidates. A reliable and scalable synthesis of this intermediate is therefore of significant interest.

Primary Synthetic Route: Diazotization and Reduction of 4-Aminoindan

The most established and widely applicable method for the synthesis of aryl hydrazines is the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt.[1] This two-step, one-pot sequence is a cornerstone of aromatic chemistry and offers a well-trodden path for the synthesis of (2,3-Dihydro-1H-inden-4-yl)hydrazine, starting from the readily available 4-aminoindan.

Workflow for the Primary Synthetic Route

cluster_0 Starting Material Preparation cluster_1 Hydrazine Synthesis 4-Nitroindan 4-Nitroindan 4-Aminoindan 4-Aminoindan 4-Nitroindan->4-Aminoindan Reduction (e.g., H2, Pd/C) Diazonium_Salt 4-Indanediazonium Salt 4-Aminoindan->Diazonium_Salt Diazotization (NaNO2, HCl, 0-5 °C) Product (2,3-Dihydro-1H-inden-4-yl)hydrazine Diazonium_Salt->Product Reduction (e.g., SnCl2, Na2SO3)

Caption: Workflow for the primary synthetic route to (2,3-Dihydro-1H-inden-4-yl)hydrazine.

Part 1: Synthesis of the Precursor, 4-Aminoindan

The precursor, 4-aminoindan, is typically synthesized via the reduction of 4-nitroindan. This reduction is a standard transformation that can be achieved with high efficiency using various methods. For scale-up, catalytic hydrogenation is often the preferred method due to its high yield, clean reaction profile, and the avoidance of stoichiometric metal waste.

Experimental Protocol: Synthesis of 4-Aminoindan

  • Reaction Setup: To a suitable hydrogenation reactor, add 4-nitroindan (1 equivalent) and a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (e.g., 5-10 wt% Pd/C, 1-5 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindan, which can be purified further by distillation or chromatography if necessary.

Part 2: Diazotization of 4-Aminoindan and Subsequent Reduction

This is the core of the synthesis. The diazotization is carried out in an acidic aqueous medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[2] The subsequent reduction of the diazonium salt can be accomplished using various reducing agents, each with its own advantages and disadvantages for scale-up.

Experimental Protocol: Synthesis of (2,3-Dihydro-1H-inden-4-yl)hydrazine

  • Diazotization:

    • Dissolve 4-aminoindan (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1-1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction (Stannous Chloride Method):

    • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2-3 equivalents) in concentrated hydrochloric acid, and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture for 1-2 hours, allowing it to gradually warm to room temperature.

    • The hydrazine hydrochloride salt may precipitate from the solution.

  • Isolation:

    • Collect the precipitated (2,3-Dihydro-1H-inden-4-yl)hydrazine hydrochloride by filtration.

    • Wash the solid with a small amount of cold water or a suitable organic solvent.

    • The free hydrazine base can be obtained by treating the hydrochloride salt with a base (e.g., sodium hydroxide or ammonium hydroxide) followed by extraction with an organic solvent.

    • Purify the product by recrystallization or chromatography.

Comparison of Reduction Methods for Scale-Up

The choice of reducing agent for the conversion of the diazonium salt to the hydrazine is a critical decision in a scale-up scenario. Below is a comparison of common reducing agents.

Reducing AgentAdvantagesDisadvantagesScale-Up Considerations
Stannous Chloride (SnCl₂) dihydrate High yields, reliable, and the hydrochloride salt of the product often precipitates, simplifying isolation.[1]Generates tin-containing waste, which can be environmentally problematic and require specialized disposal.The cost and disposal of tin waste are significant factors. The exotherm of the reduction needs to be carefully managed.
Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃) Inexpensive, readily available, and avoids heavy metal waste.[1]The reaction can be slower and may require careful pH control. Isolation can be more complex due to the higher solubility of the product in the aqueous medium.A good "green" alternative to tin salts. Process optimization is crucial to ensure high yields and efficient product isolation.
Triphenylphosphine (PPh₃) Offers a metal-free reduction pathway. The intermediate phosphonium salt can be hydrolyzed to the hydrazine.[3][4]Stoichiometric amounts of triphenylphosphine are required, and the resulting triphenylphosphine oxide needs to be separated from the product.The cost of triphenylphosphine and the need for efficient separation of the phosphine oxide by-product can be challenging on a large scale.
Ascorbic Acid (Vitamin C) A mild, metal-free, and environmentally benign reducing agent.[5]May not be as universally effective as stronger reducing agents for all substrates. The reaction conditions may require optimization.An attractive green chemistry option. The cost-effectiveness and efficiency for this specific substrate would need to be validated.

Alternative Synthetic Routes

While the diazotization-reduction pathway is the most common, it is prudent to consider alternative strategies for a comprehensive validation.

Nucleophilic Aromatic Substitution (SNAr)

In theory, (2,3-Dihydro-1H-inden-4-yl)hydrazine could be synthesized via a nucleophilic aromatic substitution reaction. This would involve reacting a 4-halo-indan (e.g., 4-fluoro- or 4-chloroindan) with hydrazine. For this reaction to be feasible, the aromatic ring needs to be activated by a strong electron-withdrawing group, typically in the ortho or para position to the leaving group. In the case of 4-halo-indan, the ring is not sufficiently activated for a standard SNAr reaction with hydrazine to proceed under mild conditions. Therefore, this route is generally not considered viable for this specific target molecule.

Synthesis from Aryl Organometallics

Another potential route involves the reaction of an organometallic derivative of indane with a protected hydrazine equivalent. For example, 4-bromoindan could be converted to its corresponding Grignard or organolithium reagent, which could then be reacted with a reagent like di-tert-butyl azodicarboxylate (DBAD), followed by deprotection.

Conceptual Workflow for Organometallic Route

4-Bromoindan 4-Bromoindan Indanyl_Organometallic 4-Indanyl Grignard or Organolithium 4-Bromoindan->Indanyl_Organometallic Metal-Halogen Exchange (e.g., Mg or n-BuLi) Protected_Hydrazine Protected Hydrazide (e.g., with DBAD) Indanyl_Organometallic->Protected_Hydrazine Reaction with Hydrazine Equivalent Product (2,3-Dihydro-1H-inden-4-yl)hydrazine Protected_Hydrazine->Product Deprotection

Sources

Melting Point Determination of Pure (2,3-Dihydro-1H-inden-4-yl)hydrazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination of Pure (2,3-Dihydro-1H-inden-4-yl)hydrazine Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

Target Audience: Organic Chemists, QC Analysts, and Process Development Scientists.

(2,3-Dihydro-1H-inden-4-yl)hydrazine (also known as 4-hydrazinoindane) is a critical bicyclic intermediate used in the synthesis of fused heterocyclic pharmaceuticals. However, its characterization presents a specific "Thermal Instability Paradox": the hydrazine moiety is prone to oxidative decomposition at temperatures required to melt the crystalline lattice.

This guide compares the performance of Differential Scanning Calorimetry (DSC) against the traditional Capillary Method for this compound. We establish why the Hydrochloride Salt (HCl) form analyzed via DSC under inert atmosphere is the only authoritative standard for purity determination, whereas the free base and capillary methods serve as unreliable alternatives.

Technical Challenge: The Hydrazine Instability

Aryl hydrazines, including the indanyl derivative, possess a nitrogen-nitrogen bond (


) that is susceptible to homolytic cleavage and oxidation upon heating.
  • The Problem: When heated in an open capillary (standard method), the compound reacts with atmospheric oxygen before reaching its thermodynamic melting point (

    
    ).
    
  • The Consequence: The observed "melting point" is actually a Decomposition Point (

    
    ) , appearing as a broad, darkened range rather than a sharp phase transition.
    
  • The Solution: Conversion to the Hydrochloride salt stabilizes the

    
     bond, and analysis via DSC separates the endothermic melting event from the exothermic decomposition.
    
Comparative Analysis: Method & Material Performance

The following table contrasts the "Gold Standard" approach (Product) against common alternatives.

FeatureThe Product (Recommended) Alternative A (Traditional) Alternative B (Crude)
Chemical Form Hydrochloride Salt (.HCl) Hydrochloride Salt (.HCl)Free Base
Method DSC (Inert N₂ Purge) Capillary (Open/Sealed)Capillary / Kofler
Atmosphere Nitrogen (50 mL/min)Air (Oxidative)Air (Oxidative)
Observed Event Sharp Endotherm (

) followed by Exotherm (

)
Darkening, gas evolution, broad range (

)
Oil formation or rapid browning
Accuracy


Unreliable
Suitability Pharma QC / Release Quick Lab CheckSynthetic Intermediate Check
Why the Free Base is an Inferior Alternative

The free base of (2,3-Dihydro-1H-inden-4-yl)hydrazine is typically a low-melting solid or oil that oxidizes rapidly to the corresponding hydrazone or azobenzene derivatives upon air exposure. It is unsuitable for use as a primary reference standard.

Experimental Protocol: The Self-Validating System

To ensure authoritative results, you must first convert the hydrazine to its stable salt form and then analyze it using thermodynamic control.

Phase 1: Preparation of the Reference Standard (HCl Salt)
  • Reagents: Crude (2,3-Dihydro-1H-inden-4-yl)hydrazine, 4M HCl in Dioxane, Anhydrous Ethanol.

  • Workflow:

    • Dissolve crude hydrazine in minimal cold ethanol under

      
      .
      
    • Dropwise add 4M HCl/Dioxane (1.1 eq) at 0°C.

    • Precipitate forms immediately (White/Off-white solid).

    • Filter and wash with cold

      
      .
      
    • Critical Step: Recrystallize from Ethanol/EtOAc to remove hydrazine decomposition products.

    • Dry under high vacuum (

      
       mbar) for 24h to remove solvates.
      
Phase 2: DSC Determination (The Protocol)
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000 (or equivalent).

  • Reference: Empty Aluminum Pan (40

    
    , pinhole lid).
    
  • Sample: 2–4 mg of dry Hydrochloride salt.

  • Program:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 250°C.

    • Gas: Nitrogen purge at 50 mL/min.

Interpretation:

  • Look for a sharp Endothermic Peak (Heat Flow

    
    ). This is the 
    
    
    
    .
  • Look for a subsequent broad Exothermic Peak (Heat Flow

    
    ). This is decomposition.
    
  • Note: If the exotherm overlaps the endotherm, repeat with a faster ramp rate (e.g., 20°C/min) to separate the events.

Phase 3: Sealed Capillary (The Validated Alternative)

If DSC is unavailable, use this modified capillary method:

  • Load sample into a capillary tube.

  • Flush the tube with Argon/Nitrogen.

  • Flame seal the capillary tip to create a closed system.

  • Insert into melting point apparatus pre-heated to 10°C below expected

    
    .
    
  • Ramp at 1°C/min.

Visualization: Decision & Workflow Logic

The following diagram illustrates the critical decision pathways for characterizing this unstable intermediate.

G Start Start: (2,3-Dihydro-1H-inden-4-yl)hydrazine Sample CheckForm Check Chemical Form Start->CheckForm FreeBase Form: Free Base (Oil/Solid) CheckForm->FreeBase Salt Form: Hydrochloride Salt CheckForm->Salt Action_Convert CRITICAL: Convert to HCl Salt (Stabilize N-N bond) FreeBase->Action_Convert Unstable Method_Choice Select Analytical Method Salt->Method_Choice Action_Convert->Salt Method_Capillary Method A: Open Capillary Method_Choice->Method_Capillary Quick/Dirty Method_Sealed Method B: Sealed Capillary (Argon flushed) Method_Choice->Method_Sealed Acceptable Method_DSC Method C: DSC (Nitrogen Purge) **GOLD STANDARD** Method_Choice->Method_DSC Recommended Result_Fail Result: Oxidation/Decomposition (Inaccurate T_m) Method_Capillary->Result_Fail Result_Pass Result: True Thermodynamic T_m (Separated from Decomp) Method_Sealed->Result_Pass Method_DSC->Result_Pass

Caption: Workflow for selecting the correct form and method to avoid oxidative decomposition errors.

Expected Data & Acceptance Criteria

When validating your "Pure Product" against alternatives, use these criteria.

ParameterPure HCl Salt (DSC)Impure/Oxidized Alternative
Onset Temperature (

)
> 180°C (Hypothetical*)< 175°C
Peak Width (FWHM) < 1.5°C > 3.0°C
Visual Appearance White/Off-white crystalsBeige/Brown solid
Enthalpy of Fusion (

)
Consistent (> 100 J/g)Variable/Low

*Note: Exact melting points for specific hydrazine isomers vary.[1] The 4-isomer HCl salt is expected to melt in the range of 180–220°C based on analogs [1].[1] Experimental verification is required.

References
  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews. Link

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link

  • Matsuzawa, Y., et al. (2009). Thermal decomposition of hydrazine derivatives. Journal of Hazardous Materials. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Hydrazine Derivatives. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (2,3-Dihydro-1H-inden-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary (The "Why")

Handling (2,3-Dihydro-1H-inden-4-yl)hydrazine (also known as 4-hydrazinoindane) requires a safety protocol that goes beyond standard organic chemistry practices. This molecule combines two distinct risk factors that amplify its biological impact:

  • The Hydrazine Moiety: A potent nucleophile known for hepatotoxicity , hemolysis (red blood cell destruction), and severe skin sensitization . Hydrazines are frequently mutagenic and suspected carcinogens.

  • The Indane Ring: This bicyclic hydrocarbon structure significantly increases the molecule's lipophilicity (LogP). Unlike simple hydrazine salts, this derivative can cross the dermal barrier and cell membranes more efficiently, accelerating systemic absorption.

Operational Rule Zero: Treat this compound as a permeation hazard and a sensitizer . Standard nitrile gloves alone are insufficient for prolonged contact.

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the specific operational scale. This is a barrier-redundancy system designed to prevent exposure even if one layer fails.

PPE Selection Table
Protective LayerStandard Bench Scale (< 500 mg)Bulk / Stock Handling (> 500 mg)Rationale & Causality
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner). Change outer pair every 30 mins.Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) worn under Nitrile.Hydrazines can permeate standard nitrile in <15 mins. Movement flexes glove pores, reducing breakthrough time by up to 30% [1].
Respiratory Fume Hood Only .[1][2] Sash at working height (18").PAPR or N95 + Face Shield if working outside hood (strongly discouraged).Inhalation of hydrazine dust causes immediate respiratory irritation and potential systemic toxicity.
Eye/Face Chemical Splash Goggles .[3]Face Shield + Splash Goggles.Hydrazines are corrosive to corneal tissue. Safety glasses do not protect against airborne dust or splashes.
Body Lab Coat (Cotton/Poly blend). Buttoned to neck.Tyvek® Coveralls (Disposable) + Apron.Prevents clothing contamination.[1][2][3][4][5][6][7] The lipophilic nature of the indane ring makes fabric decontamination difficult.

PPE Decision & Workflow Logic

The following diagram illustrates the decision-making process for selecting the correct protective posture.

PPE_Decision_Tree Start Task Assessment: (2,3-Dihydro-1H-inden-4-yl)hydrazine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Weighing Weighing Step? Solid->Weighing Conc_Check Concentration > 0.1 M? Solution->Conc_Check Static_Risk High Static Risk: Use Antistatic Gun Weighing->Static_Risk Yes Hood_Mandatory Engineering Control: Fume Hood Required Weighing->Hood_Mandatory No Static_Risk->Hood_Mandatory High_Conc High Permeation Risk: Laminate Liners Required Conc_Check->High_Conc Yes Low_Conc Standard Risk: Double Nitrile OK Conc_Check->Low_Conc No

Figure 1: Decision tree for selecting PPE based on physical state and concentration risks.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse micro-particles.

  • Engineering Setup: Place the analytical balance inside the chemical fume hood. If this is impossible, use a dedicated powder containment hood.

  • Static Neutralization: Use an ionizing fan or antistatic gun on the spatula and weighing boat before touching the compound. Hydrazine salts are often electrostatic.

  • Solvent Trap: Pre-weigh the solvent in the receiving vessel. Transfer the solid directly into the solvent to immediately suppress dust generation.

  • Decontamination: Immediately wipe down the balance area with a wet paper towel (water/surfactant) followed by ethanol. Dispose of the wipe as hazardous solid waste.

B. Emergency Spill Response

Do NOT use standard paper towels for large spills of pure material.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (If dust airborne) Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, Lab Coat) Evacuate->PPE_Up Contain 3. Cover with Wet Pad (Dampen to prevent dust) PPE_Up->Contain Clean 4. Scoop/Wipe (Do NOT use Bleach) Contain->Clean Dispose 5. Seal in HazWaste Bag Label: 'Toxic Hydrazine' Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.

Disposal & Deactivation (The "End of Life")

WARNING: Incompatibility Alert. Many standard lab protocols suggest bleaching (sodium hypochlorite) to quench hydrazines. Do NOT use bleach for (2,3-Dihydro-1H-inden-4-yl)hydrazine without strict temperature control.

  • Reasoning: Reaction with hypochlorite can be violently exothermic and generate toxic chloramines or nitrogen gas, potentially over-pressurizing waste containers [2].

Preferred Disposal Method:

  • Segregation: Collect all solid waste, contaminated gloves, and wipes in a dedicated container labeled "Hydrazine/Toxic Organic."

  • Liquid Waste: Segregate into "Toxic Organic Waste." Do not mix with oxidizing acids (Nitric, Perchloric).[8]

  • Destruction: Professional incineration is the only recommended disposal method for the bulk parent compound.

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene, 9(11), 630–639. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] Link

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. (Used for class-based hazard extrapolation). Link

  • Sigma-Aldrich. (2023).[4] Safety Data Sheet for generic Aryl Hydrazines. (Consult specific vendor SDS for CAS 102868-87-1 or similar salts). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.